5-(2-Furylmethyl)-1,3,5-triazinane-2-thione

Enzyme Inhibition Carbonic Anhydrase Alpha-Glycosidase

5-(2-Furylmethyl)-1,3,5-triazinane-2-thione (CAS 401945-65-1, MF: C8H11N3OS, MW: 197.26 g/mol) is a heterocyclic thione belonging to the 1,3,5-triazinane-2-thione class. In contrast to the majority of biologically or industrially characterized analogs, which bear aryl or alkyl substituents at the N1 and/or N3 ring positions, this compound possesses an unsubstituted N1–H and N3–H framework alongside a 5-(2-furylmethyl) group.

Molecular Formula C8H11N3OS
Molecular Weight 197.26 g/mol
Cat. No. B10894100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Furylmethyl)-1,3,5-triazinane-2-thione
Molecular FormulaC8H11N3OS
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESC1NC(=S)NCN1CC2=CC=CO2
InChIInChI=1S/C8H11N3OS/c13-8-9-5-11(6-10-8)4-7-2-1-3-12-7/h1-3H,4-6H2,(H2,9,10,13)
InChIKeyNOAWRLJMECNNHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>29.6 [ug/mL] (The mean of the results at pH 7.4)

5-(2-Furylmethyl)-1,3,5-triazinane-2-thione (CAS 401945-65-1): Structural and Procurement Baseline for N1-Unsubstituted Triazinane-2-thione Ligands


5-(2-Furylmethyl)-1,3,5-triazinane-2-thione (CAS 401945-65-1, MF: C8H11N3OS, MW: 197.26 g/mol) is a heterocyclic thione belonging to the 1,3,5-triazinane-2-thione class . In contrast to the majority of biologically or industrially characterized analogs, which bear aryl or alkyl substituents at the N1 and/or N3 ring positions, this compound possesses an unsubstituted N1–H and N3–H framework alongside a 5-(2-furylmethyl) group [1]. This structural distinction defines its unique hydrogen-bond donor/acceptor profile, coordination chemistry, and synthetic versatility as a scaffold that can be further derivatized post-ring-formation—a property not accessible in its pre-N-substituted counterparts .

Procurement Risk: Why N1-Aryl Substituted Triazinane-2-thiones Cannot Substitute for the N1-Unsubstituted 5-(2-Furylmethyl) Scaffold


The majority of reported enzyme inhibition data and structure–activity relationship (SAR) profiles for 1,3,5-triazinane-2-thiones originate from N1-substituted analogs (e.g., 1-phenyl, 1-benzyl, or 1-naphthyl derivatives) [1]. Attempting to substitute these analogs for the unsubstituted 5-(2-furylmethyl)-1,3,5-triazinane-2-thione is invalid because the N1–H and N3–H protons are not merely spectator groups; they are critical determinants of hydrogen-bonding capacity, tautomeric equilibrium, metal-chelation geometry, and metabolic enzyme recognition [2]. Generic substitution therefore introduces unquantified perturbations in physicochemical properties (logP, pKa, solubility), binding affinity, and downstream stability that cannot be predicted from the N-substituted literature body, creating significant risk in applications requiring reproducible activity, selectivity, or coordination behavior .

Quantitative Differentiation Evidence for 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione Versus N1-Substituted Analogs


Enzyme Inhibition Potency: Class-Level Ki Range for N-Substituted Triazinane-2-thiones Establishes Baseline for Unsubstituted Scaffold Comparison

The N-substituted triazinane-2-thione analog series reported by Sujayev et al. demonstrates sub-nanomolar to low-nanomolar Ki values across multiple metabolic enzymes: α-glycosidase (Ki = 1.01–2.12 nM), hCA I (Ki = 13.44–74.98 nM), hCA II (Ki = 10.41–72.6 nM), and AChE (Ki = 36.82–108.48 nM) [1]. The target compound, 5-(2-furylmethyl)-1,3,5-triazinane-2-thione, bears the identical 5-(2-furylmethyl) pharmacophore but lacks N1-substitution. This structural deletion does not abolish activity; rather, it is predicted to alter the Ki profile through differential hydrogen-bonding with active-site residues, potentially shifting selectivity among hCA I, hCA II, and AChE isoforms relative to N1-phenyl or N1-benzyl analogs. The class-level Ki range serves as the only available quantitative reference for procurement specification, but must be treated as an upper-bound estimate for the unsubstituted scaffold until direct head-to-head data are generated [2].

Enzyme Inhibition Carbonic Anhydrase Alpha-Glycosidase Acetylcholinesterase

Hydrogen-Bonding Network Architectural Divergence: N–H···S Versus C–H···π Motifs in Triazinane-2-thione Crystal Engineering

Crystallographic analysis of the closely related 1-anilinomethyl-5-phenyl-1,3,5-triazinane-2-thione reveals that N1-substitution directs formation of complex hydrogen-bonded sheets via N–H···S and C–H···π interactions [1]. The target compound, bearing N1–H and N3–H donors in place of N1-substituents, is predicted to form fundamentally different supramolecular motifs—likely N–H···S-linked chains or dimers—rather than the sheet architectures observed in N-substituted analogs. Direct head-to-head crystallographic data comparing the unsubstituted and N1-substituted forms are not yet published; however, the available structural precedent establishes that N1-substitution qualitatively alters the crystal packing landscape, with downstream consequences for solubility, dissolution rate, and formulation stability [2].

Crystal Engineering Hydrogen Bonding Supramolecular Chemistry X-Ray Crystallography

Synthetic Handle Advantage: N1-Unsubstituted Scaffold Enables Late-Stage Diversification Unavailable in Pre-Functionalized Analogs

Commercial catalogs list multiple pre-N-substituted triazinane-2-thione derivatives bearing the 5-(2-furylmethyl) group, including 1-phenyl (CAS 356773-43-8), 1-(3-chlorophenyl), 1-(3-chloro-4-fluorophenyl), and 1-(1-naphthyl) variants . Each of these represents a terminal compound with no capacity for further N-functionalization without deprotection or ring cleavage. The target compound, with its free N1–H and N3–H positions, serves as a universal late-stage diversification intermediate: a single procurement lot can be alkylated, arylated, acylated, or sulfonylated at either nitrogen to generate dozens of distinct analogs in parallel, dramatically reducing the number of separate procurement actions and associated cost, lead time, and inventory burden [1]. No N-substituted analog offers this synthetic economy, making the unsubstituted scaffold the preferred procurement choice for SAR exploration programs [2].

Late-Stage Functionalization Medicinal Chemistry Parallel Synthesis Scaffold Diversification

Physicochemical Property Divergence: Molecular Weight and logP Differential Versus N1-Aryl Analogs

The molecular weight of 5-(2-furylmethyl)-1,3,5-triazinane-2-thione is 197.26 g/mol, substantially lower than its N1-phenyl analog (CAS 356773-43-8, MW: 273.35 g/mol) and its N1-(1-naphthyl) analog (MW: 323.41 g/mol) . This MW reduction of 76–126 g/mol places the target compound well within the favorable range for lead-like properties (MW <300) per the Astex Rule of 3 for fragment-based drug discovery, whereas the N1-phenyl and N1-naphthyl analogs exceed or approach the threshold. Although experimental logP values are not publicly available for the target compound, the absence of a hydrophobic aryl group at N1 is predicted to reduce logP by approximately 1.0–2.0 log units relative to the N1-phenyl analog (estimated from fragment-based contribution methods), improving aqueous solubility and reducing non-specific protein binding risk .

Physicochemical Properties Drug-Likeness Lipophilicity Permeability

Optimal Application Scenarios for Procurements of 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione


Medicinal Chemistry Lead Diversification: Parallel Library Synthesis via Late-Stage N-Functionalization

Research groups pursuing structure–activity relationship (SAR) studies on the 1,3,5-triazinane-2-thione scaffold can procure a single batch of the N1-unsubstituted target compound and generate a focused library of 50–200 N1- and/or N3-substituted analogs through parallel alkylation, arylation, or acylation chemistry. This strategy eliminates the need to individually source each N-substituted derivative from external vendors—reducing procurement lead times from weeks to days and ensuring chemical homogeneity across the library [1]. The resulting analogs can be screened against the enzyme targets for which the N-substituted class has demonstrated nanomolar-range Ki values (α-glycosidase, hCA I/II, AChE), enabling direct attribution of potency changes to N-substituent effects without confounding batch-to-batch variability [2].

Supramolecular and Coordination Chemistry: N–H-Directed Crystal Engineering and Metal Complex Design

The dual N1–H and N3–H donor sites, combined with the C=S acceptor and the furyl oxygen, provide a unique hydrogen-bonding code for crystal engineering studies. Researchers designing metal–organic frameworks (MOFs), coordination polymers, or hydrogen-bonded organic frameworks (HOFs) can exploit the four-point hydrogen-bonding potential of this compound—a capability absent in N,N-disubstituted analogs that present only the C=S acceptor [1]. The furan ring further offers π-stacking and cation–π interaction opportunities, making the compound a versatile tecton for supramolecular architecture construction where both directionality and multiplicity of interaction sites are critical design parameters [2].

Fragment-Based Drug Discovery (FBDD): A Rule-of-3-Compliant Triazinane-2-thione Fragment with Synthetic Tractability

With a molecular weight of 197.26 g/mol, no rotatable bond restrictions beyond the furylmethyl linker, and two modifiable N–H vectors, 5-(2-furylmethyl)-1,3,5-triazinane-2-thione meets all Astex Rule of 3 criteria for fragment libraries [1]. Unlike pre-substituted analogs that exceed MW >250 and lack growth vectors, this fragment can be elaborated at either N1 or N3 independently, enabling fragment-growing and fragment-merging strategies in FBDD campaigns. The thione group additionally serves as a potential zinc-binding motif for metalloenzyme targets such as carbonic anhydrases, where the class has validated nanomolar-range inhibitory activity [2].

Corrosion Inhibition Development: Triazinane-2-thione Backbone with Tunable Adsorption via N-Functionalization

1,3,5-Triazinane-2-thiones have been patented and studied as corrosion inhibitors for ferrous metals in acidic media, with efficacy attributed to the thione sulfur and ring nitrogen atoms serving as adsorption anchors on metal surfaces [1]. The N1-unsubstituted target compound offers two advantages for corrosion inhibitor development: (a) the free N–H groups can form additional hydrogen bonds with surface oxide/hydroxide layers, potentially enhancing film persistence, and (b) the N1 and N3 positions can be subsequently functionalized with alkyl chains of varying length to systematically tune hydrophobicity and film barrier properties—a formulation optimization pathway not accessible with pre-N-substituted analogs [2].

Quote Request

Request a Quote for 5-(2-Furylmethyl)-1,3,5-triazinane-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.